

Reproducibility of Published Findings on SB-633825: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published findings on **SB-633825**, a potent ATP-competitive inhibitor of TIE2, LOK (STK10), and BRK kinases. The information is compiled from the primary publication by Elkins JM, et al. in Nature Biotechnology 2016 and other relevant studies, offering an objective overview of its biochemical and cellular activities. This document aims to facilitate the reproducibility of the key experiments and provide a clear understanding of the compound's signaling implications.

Quantitative Data Summary

The primary inhibitory activities of **SB-633825** against its main kinase targets are summarized below. These values are extracted from the initial characterization of the Published Kinase Inhibitor Set (PKIS).

Target Kinase	IC50 (nM)	Reference
TIE2 (TEK)	3.5	[1]
LOK (STK10)	66	[1]
BRK (PTK6)	150	[1]

IC50 values represent the concentration of **SB-633825** required to inhibit 50% of the kinase activity in biochemical assays.



Experimental Protocols

Detailed methodologies for the key experiments are provided to allow for replication and validation of the published findings.

Kinase Inhibition Assay

The inhibitory activity of **SB-633825** was determined using a microfluidic capillary electrophoresis-based enzymatic assay.

Protocol:

- Reaction Mixture: Prepare a reaction mixture containing the respective kinase (TIE2, LOK, or BRK), a fluorescently labeled peptide substrate, ATP, and a buffer solution.
- Compound Addition: Add SB-633825 at varying concentrations to the reaction mixture.
- Incubation: Incubate the reaction mixture at a controlled temperature to allow the kinase to phosphorylate the substrate.
- Separation and Detection: Separate the phosphorylated and unphosphorylated substrate using capillary electrophoresis.
- Data Analysis: Quantify the amount of phosphorylated product and calculate the percentage of inhibition at each compound concentration to determine the IC50 value.

Note: The specific concentrations of enzyme, substrate, and ATP, as well as incubation times, can be found in the supplementary materials of Elkins JM, et al., Nat Biotechnol. 2016.

In Vitro Angiogenesis Assay (Endothelial Tube Formation)

The effect of **SB-633825** on angiogenesis was assessed by evaluating the formation of tube-like structures by human umbilical vein endothelial cells (HUVECs).

Protocol:



- Cell Seeding: Coat a 96-well plate with Matrigel and allow it to solidify. Seed HUVECs onto the Matrigel-coated wells.
- Compound Treatment: Treat the HUVECs with various concentrations of SB-633825.
- Incubation: Incubate the plate for a period sufficient to allow for tube formation (typically 12-18 hours).
- Visualization: Stain the cells with a fluorescent dye (e.g., Calcein AM) and visualize the tube network using a fluorescence microscope.
- Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Cancer Cell Proliferation Assay (NCI-60 Screen)

The anti-proliferative activity of **SB-633825** was evaluated against the NCI-60 panel of 60 human cancer cell lines.

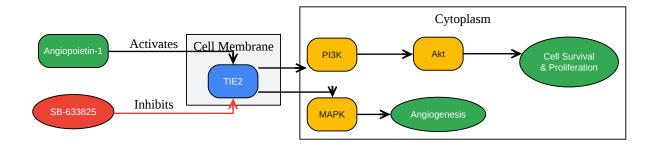
Protocol:

- Cell Plating: Plate the NCI-60 cell lines in 96-well plates and allow them to attach overnight.
- Compound Addition: Add SB-633825 at a range of concentrations to the wells.
- Incubation: Incubate the cells for 48 hours.
- Cell Viability Measurement: Fix the cells with trichloroacetic acid (TCA) and stain with sulforhodamine B (SRB), a protein-binding dye.
- Data Analysis: Measure the optical density to determine the cell viability and calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

Signaling Pathway Diagrams

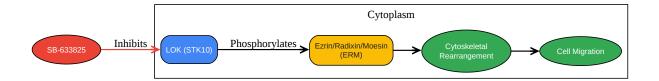
The following diagrams illustrate the signaling pathways modulated by the primary targets of **SB-633825**.





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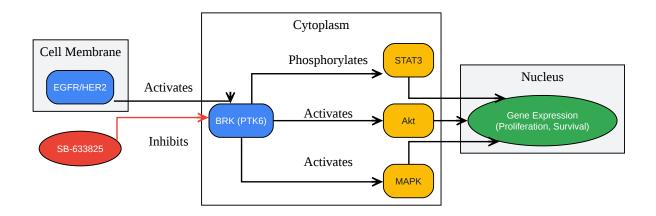
Caption: TIE2 Signaling Pathway Inhibition by SB-633825.



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Caption: LOK (STK10) Signaling Pathway Inhibition by SB-633825.





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Caption: BRK (PTK6) Signaling Pathway Inhibition by SB-633825.

Reproducibility and Further Research

To date, no studies have been published that explicitly aim to reproduce the findings of Elkins et al. (2016) on SB-633825. The data presented in this guide is based on the initial comprehensive characterization of the compound. Independent verification of the IC50 values and the cellular effects of SB-633825 by other laboratories would be valuable to strengthen the confidence in these findings. Researchers are encouraged to use the detailed protocols provided herein to conduct their own validation studies. Further investigation into the off-target effects and the in vivo efficacy of SB-633825 would also be crucial for its potential development as a therapeutic agent.

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References



- 1. scispace.com [scispace.com]
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